N-(4,4-difluorocyclohexyl)-2-(4-ethoxyphenyl)acetamide
Description
N-(4,4-Difluorocyclohexyl)-2-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a 4,4-difluorocyclohexylamine moiety attached to the acetamide nitrogen and a 4-ethoxyphenyl group at the α-carbon. The 4-ethoxyphenyl group contributes to lipophilicity (logP ≈ 2.74, inferred from similar compounds), while the 4,4-difluorocyclohexyl group enhances metabolic stability and modulates electronic properties due to fluorine’s electronegativity .
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO2/c1-2-21-14-5-3-12(4-6-14)11-15(20)19-13-7-9-16(17,18)10-8-13/h3-6,13H,2,7-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMIGFACFZYEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-2-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of 4,4-difluorocyclohexylamine: This can be achieved by the fluorination of cyclohexylamine using a fluorinating agent such as sulfur tetrafluoride.
Acylation Reaction: The 4,4-difluorocyclohexylamine is then reacted with 2-(4-ethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-2-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential : The compound is being investigated for its role in modulating biological pathways, particularly in the treatment of neurodegenerative diseases and inflammatory conditions. Its difluorocyclohexyl group may enhance binding affinity to specific receptors involved in these pathways.
- Enzyme Inhibition : Studies have shown that N-(4,4-difluorocyclohexyl)-2-(4-ethoxyphenyl)acetamide can inhibit enzymes crucial for metabolic processes, indicating potential applications in drug development aimed at metabolic disorders.
2. Biological Research
- In Vitro Studies : Research indicates that this compound exhibits significant biological activity in vitro, including inhibition of enzymatic activity and high binding affinity for certain receptors. These properties suggest its utility in studying cellular processes and disease mechanisms.
- In Vivo Studies : Animal model studies have demonstrated cognitive enhancement and anti-inflammatory effects following administration of the compound. These findings support its potential use in treating conditions such as Alzheimer's disease and chronic inflammatory disorders.
3. Industrial Applications
- Pharmaceutical Development : The compound serves as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new therapeutic agents.
- Material Science : Its unique chemical properties may also find applications in the development of novel materials with specific functionalities.
Case Studies
Cognitive Impairment Model
- In a study involving scopolamine-induced cognitive impairment in mice, this compound was administered. Results indicated significant improvements in cognitive performance compared to control groups, suggesting its potential for treating cognitive disorders.
Inflammatory Response Assessment
- Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed a marked reduction in edema size compared to untreated controls, indicating effective anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-(4,4-difluorocyclohexyl)-2-(4-ethoxyphenyl)acetamide with structurally related acetamide derivatives:
*Estimated based on Y206-8490 ().
Physicochemical and Pharmacokinetic Properties
- Stereoelectronic Effects : The 4,4-difluorocyclohexyl group increases metabolic stability by resisting oxidative degradation, a feature observed in fluorinated cyclohexyl derivatives .
Key Differentiators
- 4,4-Difluorocyclohexyl vs.
- 4-Ethoxyphenyl vs. Halogenated Aromatics : The ethoxy group provides electron-donating effects, contrasting with electron-withdrawing halogens (e.g., F, Cl), which may alter substrate-enzyme interactions .
Biological Activity
N-(4,4-difluorocyclohexyl)-2-(4-ethoxyphenyl)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H20F2N2O2
- Molecular Weight : 297.34 g/mol
- CAS Number : 2034386-51-9
The compound features a difluorocyclohexyl moiety and an ethoxyphenyl group, contributing to its unique chemical properties and biological interactions.
This compound interacts with various biological targets, primarily through:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with inflammatory pathways, suggesting anti-inflammatory properties.
- Receptor Binding : It may bind to various receptors involved in pain modulation and neuroprotection, indicating possible analgesic effects.
Enzyme Inhibition
Research indicates that this compound can inhibit enzymes critical for metabolic processes. For instance, it has been investigated for its ability to interfere with cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.
Receptor Interaction
The compound has been examined for its binding affinity to sigma receptors, particularly σ1 and σ2 receptors. These receptors are implicated in various neurological processes and pain modulation. Preliminary studies suggest that the compound may exhibit selective affinity towards σ1 receptors, which could translate into therapeutic benefits in treating pain and neurodegenerative conditions.
Case Studies and Experimental Data
-
Anti-inflammatory Activity :
- In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages.
- A study reported a dose-dependent inhibition of COX-2 activity, with an IC50 value indicating moderate potency compared to established anti-inflammatory drugs.
-
Analgesic Effects :
- In animal models, the compound exhibited analgesic properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs). Behavioral assays indicated reduced sensitivity to pain stimuli following administration.
-
Neuroprotective Potential :
- Research highlighted the neuroprotective effects of the compound in models of oxidative stress. It was shown to reduce neuronal cell death induced by oxidative agents, suggesting potential applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Key Activity | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| N-(4-fluorocyclohexyl)-2-(4-ethoxyphenyl)acetamide | Moderate analgesic | Ki = 50 nM | σ1 > σ2 |
| N-(4,4-difluorocyclohexyl)-2-(4-methoxyphenyl)acetamide | Anti-inflammatory | Ki = 42 nM | σ1 > σ2 |
| N-(4-fluorocyclohexyl)-2-(4-methylphenyl)acetamide | Weak analgesic | Ki = 100 nM | σ1 = σ2 |
This table illustrates the comparative biological activities and receptor binding affinities of similar compounds, highlighting the unique position of this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(4,4-difluorocyclohexyl)-2-(4-ethoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling the 4-ethoxyphenylacetic acid moiety with the 4,4-difluorocyclohexylamine group via amide bond formation. Key steps include:
- Activation of the carboxylic acid using reagents like EDCl/HOBt or HATU.
- Solvent selection (e.g., DMF or dichloromethane) to balance reactivity and solubility.
- Temperature control (0–25°C) to minimize side reactions.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of amine to acid) and use inert atmospheres (N₂/Ar) to enhance yields .
Q. How can the structural integrity and purity of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : Compare experimental H and C spectra with computational predictions (e.g., DFT) to verify substituent positions and cyclohexyl ring conformation .
- IR Spectroscopy : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and fluorinated cyclohexyl C-F bonds (~1100–1200 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- In Vitro Assays :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the acetamide group’s hydrogen-bonding potential .
- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to identify therapeutic windows .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, ethoxy group position) influence its pharmacological profile?
- SAR Strategies :
- Replace the 4,4-difluorocyclohexyl group with non-fluorinated analogs to assess fluorination’s role in membrane permeability .
- Modify the ethoxy group to methoxy or hydroxyl derivatives to study electronic effects on receptor binding .
- Data Interpretation : Correlate logP values (via HPLC) with cellular uptake efficiency .
Q. What experimental approaches resolve contradictions in bioactivity data across different studies?
- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time).
- Solution : Standardize protocols (e.g., 10% FBS, 48-hour incubation) and validate with positive controls (e.g., doxorubicin) .
- Statistical Validation : Use ANOVA with post-hoc tests to confirm reproducibility across ≥3 independent replicates .
Q. How can in silico modeling predict its interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or COX-2.
- Focus on the acetamide’s hydrogen-bonding with catalytic residues .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess conformational stability in lipid bilayers .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Process Chemistry :
- Replace toxic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
- Optimize catalytic systems (e.g., polymer-supported reagents) for easier purification .
- Quality Control : Implement inline PAT (Process Analytical Technology) for real-time monitoring .
Key Recommendations for Researchers
- Prioritize orthogonal analytical methods (NMR + HPLC) for structural validation.
- Use fluorinated analogs as positive controls in mechanistic studies.
- Collaborate with computational chemists to refine docking models for target prioritization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
